
2-(Dimethylamino)ethyl p-(hexyloxy)carbanilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl p-(hexyloxy)carbanilate hydrochloride is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group and a hexyloxycarbanilate moiety, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl p-(hexyloxy)carbanilate hydrochloride typically involves the reaction of p-hexyloxycarbanilic acid with 2-(dimethylamino)ethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{p-Hexyloxycarbanilic acid} + \text{2-(Dimethylamino)ethyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl p-(hexyloxy)carbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Dimethylamino)ethyl p-(hexyloxy)carbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a pharmacological agent.
Industry: The compound is utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl p-(hexyloxy)carbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with cellular receptors or enzymes, leading to changes in cellular signaling pathways. The hexyloxycarbanilate moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Known for its use in polymer chemistry and as a monomer in the synthesis of various copolymers.
2-(Dimethylamino)ethyl acrylate: Used in the production of acrylic polymers and as a reactive intermediate in organic synthesis.
Uniqueness
2-(Dimethylamino)ethyl p-(hexyloxy)carbanilate hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
73025-26-0 |
|---|---|
Molecular Formula |
C17H29ClN2O3 |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
2-[(4-hexoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-5-6-7-13-21-16-10-8-15(9-11-16)18-17(20)22-14-12-19(2)3;/h8-11H,4-7,12-14H2,1-3H3,(H,18,20);1H |
InChI Key |
MNTLOZLQVISWAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



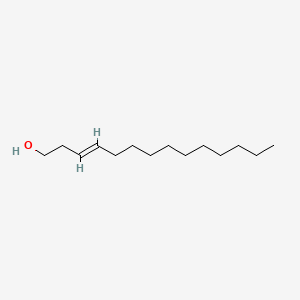

![Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-](/img/structure/B13777418.png)
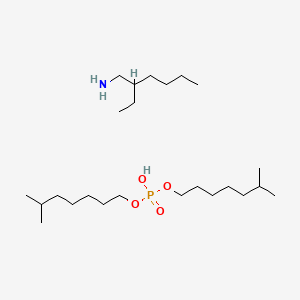
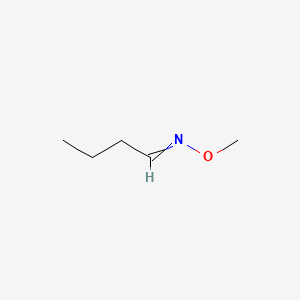
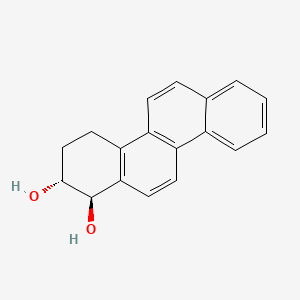

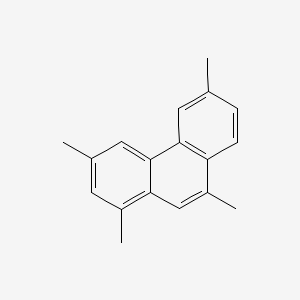
![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate](/img/structure/B13777445.png)

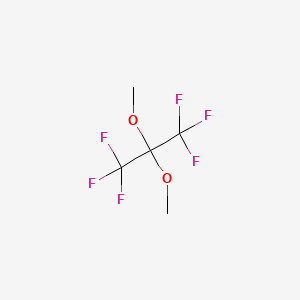
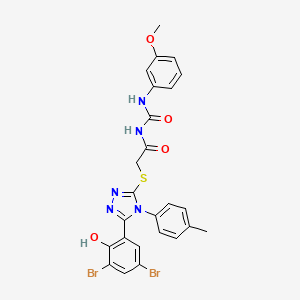
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
